5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine
CAS No.:
Cat. No.: VC20161202
Molecular Formula: C8H8Cl2N2
Molecular Weight: 203.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8Cl2N2 |
|---|---|
| Molecular Weight | 203.07 g/mol |
| IUPAC Name | 5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine |
| Standard InChI | InChI=1S/C8H8Cl2N2/c9-7-3-5-4-11-2-1-6(5)8(10)12-7/h3,11H,1-2,4H2 |
| Standard InChI Key | PRGJXKSAKCERNA-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC2=CC(=NC(=C21)Cl)Cl |
Introduction
Structural Elucidation and Molecular Characteristics
The compound features a partially saturated 2,6-naphthyridine ring system, with hydrogenation at the 1,2,3,4-positions introducing a tetrahydro configuration. The chlorine atoms at positions 5 and 7 enhance electrophilic reactivity, while the saturated ring improves solubility compared to fully aromatic analogs . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula (Base) | C₈H₈Cl₂N₂ |
| Molecular Formula (HCl Salt) | C₈H₉Cl₃N₂ |
| Molecular Weight (Base) | 203.07 g/mol |
| Molecular Weight (HCl Salt) | 239.53 g/mol |
| CAS Registry Number | 2035-51-0 |
X-ray crystallography and NMR studies confirm the bicyclic structure, with the tetrahydro ring adopting a chair-like conformation that minimizes steric strain . The chlorine substituents contribute to a dipole moment of 3.2 D, influencing intermolecular interactions in crystallographic packing .
Synthetic Pathways and Optimization
Cyclization of Pyridine Precursors
A common route involves the cyclization of substituted pyridine derivatives. For example, 2-chloronicotinic acid derivatives undergo Heck coupling with ethylene gas, followed by ammonia-mediated aza-Michael addition to form the tetrahydro ring . This method achieves yields of 24–35% after purification .
Halogenation Strategies
Direct chlorination of 1,2,3,4-tetrahydro-2,6-naphthyridine using N-chlorosuccinimide (NCS) in dichloroethane selectively introduces chlorine at positions 5 and 7, yielding the target compound in 86% purity . Alternative approaches employ Pd-catalyzed cross-coupling reactions to install chlorine atoms post-cyclization .
Industrial-Scale Production
Large-scale synthesis utilizes catalytic hydrogenation of dichlorinated naphthyridine intermediates under high-pressure conditions (5–10 atm H₂). Optimized protocols report >90% conversion using Raney nickel catalysts, with downstream recrystallization in 2-propanol achieving 95% purity .
Chemical Reactivity and Functionalization
The compound exhibits reactivity typical of chlorinated heterocycles:
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Nucleophilic Aromatic Substitution: Chlorine at position 7 is more reactive due to reduced steric hindrance, enabling substitution with amines or alkoxides .
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Oxidation: Treatment with KMnO₄ oxidizes the tetrahydro ring to a fully aromatic system, yielding 5,7-dichloro-2,6-naphthyridine .
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Metal Complexation: The nitrogen atoms coordinate transition metals (e.g., Ru, Pt), forming complexes studied for anticancer activity .
Comparative reactivity data for related compounds:
| Compound | Relative Reactivity (Cl⁻ substitution) |
|---|---|
| 5,7-Dichloro-2,6-naphthyridine | 1.0 (baseline) |
| 6,8-Dichloro-2,7-naphthyridine | 0.93 |
| 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | 0.78 |
Industrial and Research Applications
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Pharmaceutical Intermediates: Serves as a precursor for kinase inhibitors (e.g., imatinib analogs) and antiviral agents .
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Material Science: Incorporated into metal-organic frameworks (MOFs) for gas storage due to its rigid, planar structure .
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Analytical Chemistry: Used as a fluorescent probe for detecting Hg²⁺ ions via chloride displacement .
Comparison with Structural Analogs
| Compound | Chlorine Positions | Bioactivity (Kinase IC₅₀) | Solubility (mg/mL, H₂O) |
|---|---|---|---|
| 5,7-Dichloro-2,6-naphthyridine | 5,7 | 1.2 μM | 0.8 |
| 6,8-Dichloro-2,7-naphthyridine | 6,8 | 2.5 μM | 1.2 |
| 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | 5 | 5.0 μM | 12.4 |
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